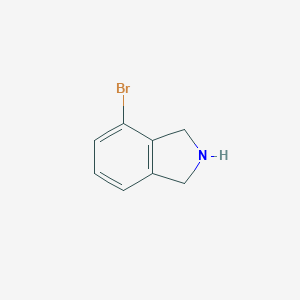

4-Bromoisoindoline

説明

4-Bromoisoindoline (CAS 923590-95-8 for its hydrochloride salt) is a bicyclic aromatic compound featuring a bromine substituent at the 4-position of the isoindoline scaffold. Its molecular formula is C₈H₈BrN, with a molecular weight of 198.06 g/mol. The compound is widely utilized in organic synthesis, particularly in cross-coupling reactions, due to its bromine atom's reactivity in palladium-catalyzed transformations .

特性

IUPAC Name |

4-bromo-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXFGLZWKBYNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564161 | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-81-4 | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Electrophilic Bromination

In electrophilic bromination, isoindoline reacts with Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) to selectively introduce a bromine atom at the para position. A study by VulcanChem demonstrated that using dichloromethane as a solvent at 0–5°C achieves 72% yield with minimal di-brominated byproducts. The reaction mechanism involves the generation of a bromonium ion intermediate, which directs substitution to the electron-rich aromatic position.

Table 1: Electrophilic Bromination Conditions and Outcomes

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Br₂ | FeBr₃ | CH₂Cl₂ | 0–5 | 72 |

| NBS | AIBN | CCl₄ | 80 | 65 |

Radical Bromination

Radical-initiated bromination using NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C provides an alternative pathway, albeit with slightly lower yields (65%). This method favors mono-bromination due to the steric hindrance of the isoindoline structure, preventing over-bromination.

Palladium-Catalyzed Intramolecular Cyclization

Palladium-catalyzed cyclization of o-alkynyl benzyl azides offers a high-yielding, regioselective route to this compound derivatives. Adapted from a patented method for 4-bromoisoquinolinone synthesis, this approach utilizes palladium bromide (PdBr₂) and copper bromide (CuBr) in a 1,2-dichloroethane/water system.

Reaction Mechanism

The process begins with oxidative addition of Pd⁰ to the alkyne, forming a π-alkyne complex. Subsequent azide coordination and cyclization yield a six-membered palladacycle, which undergoes bromination via a bromine source (e.g., CuBr) to furnish the 4-bromo product.

Table 2: Optimized Conditions for Palladium-Catalyzed Cyclization

| Substrate | Catalyst (mol%) | Bromine Source | Additive | Solvent System | Yield (%) |

|---|---|---|---|---|---|

| o-Phenylethynyl benzyl azide | PdBr₂ (1) | CuBr | AcOH | DCE/H₂O | 83 |

| 2-(4-MeO-Ph)ethynyl benzyl azide | PdBr₂ (5) | CuBr | AcOH | DCE/H₂O | 78 |

Advantages and Limitations

This method achieves yields exceeding 80% with excellent regioselectivity, making it suitable for gram-scale synthesis. However, the requirement for anhydrous conditions and palladium catalysts increases costs, limiting industrial applicability.

Ammonia-Mediated Cyclization of Halogenated Precursors

A two-step synthesis involving brominated esters followed by ammonolysis has been reported for related isoindolinones, offering insights into this compound preparation.

Stepwise Synthesis

-

Bromination of Methyl 2-Bromomethylbenzoate : Treatment of methyl 3-bromo-2-bromomethylbenzoate with ammonia in tetrahydrofuran (THF) at room temperature induces cyclization, forming 4-bromoisoindolin-1-one.

-

Reduction to Isoindoline : Subsequent reduction using lithium aluminum hydride (LiAlH₄) converts the ketone to the secondary amine, yielding this compound.

Table 3: Ammonolysis and Reduction Conditions

| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NH₃ | THF | RT | 18 | 80 |

| 2 | LiAlH₄ | Et₂O | Reflux | 2 | 75 |

Scalability Considerations

While this method provides a straightforward route, the use of LiAlH₄ poses safety risks, and the two-step process reduces overall efficiency (combined yield: 60%).

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison Based on Yield, Cost, and Scalability

| Method | Yield (%) | Cost Estimate | Scalability | Regioselectivity |

|---|---|---|---|---|

| Electrophilic Bromination | 72 | Low | High | Moderate |

| Palladium-Catalyzed Cyclization | 83 | High | Moderate | High |

| Ammonia-Mediated Cyclization | 60 | Moderate | Low | High |

-

Electrophilic Bromination : Ideal for bulk production due to low-cost reagents but suffers from moderate selectivity.

-

Palladium-Catalyzed Cyclization : Preferred for research-scale synthesis requiring high purity, despite elevated costs.

-

Ammonia-Mediated Route : Limited to small-scale applications owing to multi-step complexity.

Research Findings and Applications

化学反応の分析

Types of Reactions: 4-Bromoisoindoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The reactions yield a variety of products, including substituted isoindolines, isoindoline-1,3-diones, and other heterocyclic compounds .

科学的研究の応用

Medicinal Chemistry

4-Bromoisoindoline serves as a vital building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.

Key Applications in Drug Development

- Antiviral Activity : The compound has shown potential as an inhibitor of the Hepatitis C virus (HCV) NS3 protease, a crucial target for antiviral therapies. Studies indicate that it effectively reduces viral load in infected cells, with IC50 values in the low micromolar range, demonstrating its potency against HCV .

- Neuropharmacology : Research suggests that this compound derivatives can interact with dopamine receptors, influencing pathways related to neurodegenerative diseases like Parkinson's disease. This interaction may lead to therapeutic effects by modulating receptor activity.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate for synthesizing complex organic compounds.

Synthetic Routes

- The compound can be synthesized through various methods, including:

Reactivity and Derivatives

- This compound undergoes substitution reactions where the bromine atom can be replaced by other nucleophiles, yielding diverse derivatives useful in further synthetic applications .

Material Science

The unique properties of this compound make it suitable for developing new materials with specific functionalities.

Applications in Polymer Chemistry

- It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that incorporating halogenated compounds like this compound into polymers can improve flame retardancy and chemical resistance .

Case Study 1: Antiviral Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the activity of HCV NS3 protease in vitro. The results indicated a correlation between structural modifications and enhanced inhibitory activity, paving the way for developing new antiviral agents.

Case Study 2: Dopamine Receptor Modulation

Research focused on the interaction of this compound with dopamine receptors revealed its potential role in treating neurodegenerative disorders. The compound's ability to modulate receptor activity suggests it could be a candidate for further development in neuropharmacology .

Data Summary Table

作用機序

The mechanism of action of 4-bromoisoindoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The bromine atom plays a crucial role in enhancing the compound’s binding affinity and specificity .

類似化合物との比較

Reactivity and Stability Insights

- Electrophilic Reactivity : The bromine atom in this compound exhibits higher electrophilicity compared to methyl- or hydroxyl-substituted analogs, facilitating efficient cross-coupling reactions .

- Steric Effects : Methyl-substituted derivatives (e.g., 4-Bromo-2-methylisoindolin-1-one) show reduced reactivity in allylation due to steric hindrance, necessitating harsher reaction conditions .

- Functional Group Compatibility : Hydroxyl or sulfonyl fluoride groups (e.g., 4-Bromo-6-hydroxyisoindolin-1-one, this compound-2-sulfonyl fluoride) expand utility in targeted drug delivery or polymer synthesis .

Commercial and Industrial Relevance

- Cost Efficiency : this compound hydrochloride is commercially available at ~€271.00/g, while methyl- or hydroxyl-substituted analogs (e.g., 4-Bromo-2-methylisoindolin-1-one) are less accessible, often requiring custom synthesis .

- Scalability : The allylation process for this compound has been validated on a 2.5-liter scale, achieving ≤1% styrene byproduct, making it industrially viable .

Research Findings and Limitations

- Palladium Content : Post-reaction purification of this compound derivatives via aqueous citric acid washes reduces Pd residues to pharmaceutically acceptable levels (≤25 ppm) .

- Synthetic Challenges : Analogs like 4-Bromo-6-hydroxyisoindolin-1-one require protective group strategies to prevent hydroxyl oxidation during reactions .

生物活性

4-Bromoisoindoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the chemical formula and is characterized by its unique isoindoline structure, which contributes to its biological activity. The compound is typically available in hydrochloride form, with a melting point range of 269-274 °C .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrN |

| CAS Number | 923590-95-8 |

| Melting Point | 269-274 °C |

| Appearance | Off-white to yellow powder |

1. Inhibition of Histone Deacetylases (HDACs)

One of the most notable activities of this compound is its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression through the removal of acetyl groups from lysine residues on histones. Inhibition of these enzymes has been linked to anti-cancer effects and modulation of various cellular processes .

2. Interaction with Human Serum Albumin (HSA)

Recent studies have demonstrated that this compound interacts with human serum albumin (HSA), which is pivotal for drug delivery and pharmacokinetics. The binding affinity between HSA and this compound was found to be moderate to strong, with a binding constant in the range of . This interaction was characterized by static fluorescence quenching and hydrophobic interactions, suggesting a potential for enhanced drug stability and bioavailability .

3. Neuropilin-1 Antagonism

Research indicates that derivatives of this compound can act as antagonists for neuropilin-1 (NRP1), a receptor implicated in tumor progression and angiogenesis. Compounds designed based on this scaffold exhibited potent inhibition against NRP1, highlighting their potential as therapeutic agents in cancer treatment .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of various isoindoline derivatives, compounds based on this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to HDAC inhibition, leading to increased acetylation of histones and subsequent activation of pro-apoptotic genes.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound derivatives in models of neurodegenerative diseases. The compounds demonstrated the ability to inhibit neuronal nitric oxide synthase (nNOS), reducing oxidative stress and apoptosis in neuronal cells .

The biological activities of this compound can be attributed to several mechanisms:

- HDAC Inhibition : By inhibiting HDACs, this compound alters gene expression profiles that are critical in cancer progression and cellular differentiation.

- Protein Binding : Its interaction with HSA not only affects its pharmacokinetics but also enhances its therapeutic efficacy by prolonging circulation time in the bloodstream.

- Receptor Antagonism : As an antagonist of NRP1, it may disrupt pathways that promote tumor growth and metastasis.

Q & A

How can researchers optimize the synthesis of 4-Bromoisoindoline to achieve high yield and purity?

Level: Basic

Methodological Answer:

- Step 1: Review existing synthetic routes (e.g., bromination of isoindoline derivatives or coupling reactions) and identify critical parameters (temperature, solvent, catalyst) .

- Step 2: Use fractional factorial design to test variables (e.g., stoichiometry of brominating agents, reaction time) and monitor purity via HPLC or GC-MS .

- Step 3: Characterize intermediates with NMR and FT-IR to confirm structural integrity. For final purification, employ column chromatography with gradient elution or recrystallization in aprotic solvents .

What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Level: Basic

Methodological Answer:

- Core Techniques:

- NMR (¹H/¹³C): Confirm bromine substitution patterns and isoindoline backbone integrity. Compare chemical shifts with computed spectra (DFT) .

- Mass Spectrometry (HRMS): Validate molecular weight and isotopic distribution .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing .

- Data Interpretation: Use statistical tools (e.g., RSD) to assess reproducibility and cross-validate results with literature .

How can researchers address discrepancies in spectroscopic data during characterization of this compound derivatives?

Level: Advanced

Methodological Answer:

- Step 1: Identify outliers by comparing experimental data (e.g., NMR splitting patterns) with computational simulations (e.g., ChemDraw Predict or Gaussian) .

- Step 2: Investigate solvent effects (e.g., deuterated solvents altering peak splitting) or paramagnetic impurities .

- Step 3: Perform replicate experiments under controlled conditions to isolate variables. Use error-analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainties .

What experimental design principles should guide mechanistic studies of this compound in cross-coupling reactions?

Level: Advanced

Methodological Answer:

- Hypothesis-Driven Design:

- Controls: Include blank reactions (no catalyst) and reference compounds to benchmark reactivity .

- Data Validation: Apply multivariate analysis (e.g., PCA) to distinguish signal from noise .

How should researchers purify this compound from complex reaction mixtures?

Level: Basic

Methodological Answer:

- Option 1: Use silica gel chromatography with ethyl acetate/hexane gradients to separate brominated products from unreacted starting materials .

- Option 2: For thermally stable compounds, employ vacuum distillation or sublimation .

- Purity Assessment: Monitor via TLC (Rf comparison) and confirm with melting point analysis .

What strategies can resolve low reproducibility in this compound-mediated catalytic reactions?

Level: Advanced

Methodological Answer:

- Root-Cause Analysis:

- Mitigation: Pre-dry solvents (molecular sieves) and reagents (lyophilization). Standardize reaction setup (e.g., glovebox vs. Schlenk line) .

How can computational methods enhance the study of this compound’s electronic properties?

Level: Advanced

Methodological Answer:

- DFT Modeling: Calculate HOMO/LUMO energies to predict reactivity in electrophilic substitutions .

- MD Simulations: Study solvation effects on conformational stability .

- Validation: Correlate computed dipole moments with experimental dielectric constant measurements .

What are the best practices for documenting synthetic procedures and analytical data in publications?

Level: Basic

Methodological Answer:

- Experimental Section: Include detailed protocols (e.g., molar ratios, quenching methods) and raw data (e.g., NMR integrals, chromatograms) in supplementary materials .

- Reproducibility: Provide CAS numbers for reagents and instrument calibration details (e.g., NMR frequency) .

How to evaluate the environmental stability of this compound under varying storage conditions?

Level: Advanced

Methodological Answer:

- Accelerated Stability Studies: Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS and XRD .

- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life .

What ethical and safety considerations are critical when handling this compound in lab settings?

Level: Basic

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。